alpha-Terthienylmethanol

Overview

Description

Mechanism of Action

Target of Action

Alpha-Terthienylmethanol is a terthiophene isolated from the n-hexane fraction of E. prostrata . It has been found to have potent cytotoxic activity against human endometrial cancer cells (Hec1A and Ishikawa) with an IC50 < 1 μM . The primary target of this compound is Transketolase , a key enzyme in the pentose phosphate pathway.

Mode of Action

This compound interacts with its target, Transketolase, leading to a series of biochemical reactions . It increases the intracellular level of reactive oxygen species (ROS) and decreases that of glutathione (GSH) . This imbalance in ROS and GSH levels triggers apoptosis, a form of programmed cell death .

Biochemical Pathways

The interaction of this compound with Transketolase affects the pentose phosphate pathway, which is crucial for cellular metabolism . The increase in ROS and decrease in GSH levels disrupts cellular homeostasis, leading to apoptosis . This process involves the activation of caspases and the release of cytochrome c into the cytosol .

Result of Action

The result of this compound’s action is the induction of apoptosis in human endometrial cancer cells . This is evidenced by the accumulation of sub-G1 and apoptotic cells, activation of caspases, and cytochrome c release into the cytosol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of antioxidants like N-acetyl-l-cysteine and catalase can significantly attenuate the apoptosis induced by this compound

Biochemical Analysis

Biochemical Properties

Alpha-Terthienylmethanol has been shown to interact with various biomolecules, leading to significant biochemical reactions. It increases the intracellular level of reactive oxygen species (ROS) and decreases that of glutathione (GSH) .

Cellular Effects

This compound has potent cytotoxic activity against human endometrial cancer cells (Hec1A and Ishikawa), with an IC50 value of less than 1 μM . It increases the intracellular level of ROS and decreases that of GSH .

Molecular Mechanism

The molecular mechanism of action of this compound involves the generation of reactive oxygen species via NADPH oxidase in human endometrial cancer cells . This leads to apoptosis, or programmed cell death .

Preparation Methods

Chemical Reactions Analysis

Alpha-Terthienylmethanol undergoes several types of chemical reactions:

Substitution: The compound can participate in substitution reactions, although detailed conditions and reagents are not extensively covered in the literature.

Common reagents and conditions used in these reactions include NADPH oxidase inhibitors and antioxidants like N-acetyl-l-cysteine and catalase . Major products formed from these reactions include apoptotic cells and increased ROS levels .

Scientific Research Applications

Alpha-Terthienylmethanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Alpha-Terthienylmethanol is unique among terthiophenes due to its potent cytotoxic activity and ability to induce apoptosis through ROS generation . Similar compounds include:

Alpha-Terthienyl: Another terthiophene with insecticidal properties.

Terthiophene derivatives: Various derivatives exhibit different levels of cytotoxicity and biological activity.

Biological Activity

Alpha-Terthienylmethanol, a terthiophene compound derived from the plant Eclipta prostrata, has garnered significant attention due to its potent biological activities, particularly in the realm of cancer research. This article delves into its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant studies and data.

Overview of this compound

This compound (CAS Number: 13059-93-3) is characterized by its unique three-thiophene structure. It has been isolated from various natural sources, including Eclipta prostrata and Tagetes minuta. The compound exhibits a range of biological activities, primarily through its interaction with cellular pathways that regulate apoptosis and angiogenesis.

Target Interaction

This compound primarily targets Transketolase , an enzyme involved in the pentose phosphate pathway. This interaction leads to increased production of reactive oxygen species (ROS), which are crucial for inducing apoptosis in cancer cells. The compound's ability to elevate ROS levels while decreasing glutathione (GSH) levels underpins its cytotoxic effects against various cancer cell lines, including human endometrial and ovarian cancer cells .

Biochemical Pathways

The generation of ROS triggers a cascade of cellular events:

- Induction of Apoptosis : The compound activates caspases and cytochrome c release, leading to programmed cell death.

- Cell Cycle Arrest : Studies have shown that this compound can induce S phase arrest in ovarian cancer cells, inhibiting their proliferation .

Cytotoxic Effects

Numerous studies have evaluated the cytotoxic potential of this compound:

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| Human Endometrial Cells (Hec1A) | <1 | Induces apoptosis |

| Human Endometrial Cells (Ishikawa) | <1 | Induces apoptosis |

| Bovine Aortic Endothelial Cells (BAECs) | 2.7 ± 0.4 | Inhibits tube formation |

| MDA-MB-231 Breast Cancer Cells | 10 | Impairs invasiveness |

These findings highlight the compound's strong anticancer properties, making it a candidate for further therapeutic exploration.

Antiangiogenic Activity

This compound has demonstrated significant antiangiogenic effects through its inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase C (PKC) isozymes α and β2. Molecular dynamics simulations have validated these interactions, indicating a potential mechanism for its anti-cancer activity by disrupting blood vessel formation in tumors .

Case Studies and Research Findings

Several key studies have illustrated the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study published in Molecules reported that this compound exhibited an IC50 value less than 1 μM against human endometrial cancer cells, showcasing its potent cytotoxicity .

- Mechanistic Insights : Research indicated that the compound induces apoptosis via ROS generation through NADPH oxidase activation in human endometrial cancer cells .

- Antiangiogenic Properties : Another study highlighted its ability to inhibit VEGF-induced tube formation in BAECs with an IC50 of 2.7 μM, further supporting its role as an antiangiogenic agent .

Properties

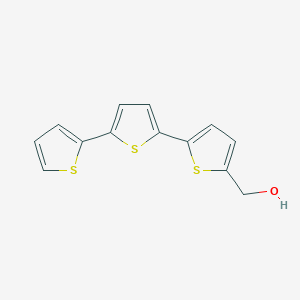

IUPAC Name |

[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYZWWNNJZMQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332399 | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-93-3 | |

| Record name | [2,2′:5′,2′′-Terthiophene]-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding desmethylwedelolactone and 2-formyl-alpha-terthienyl alongside alpha-Terthienylmethanol in Eclipta alba?

A: The co-occurrence of these compounds in Eclipta alba [] suggests a potential biosynthetic relationship between them. This finding could be valuable for understanding the plant's phytochemistry and potential medicinal properties. Further research is needed to determine if these compounds share similar biosynthetic pathways or possess synergistic biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.